(2-Bromocyclopent-1-en-1-yl)methanol
CAS No.: 121898-54-2
Cat. No.: VC18729158
Molecular Formula: C6H9BrO
Molecular Weight: 177.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121898-54-2 |
|---|---|
| Molecular Formula | C6H9BrO |
| Molecular Weight | 177.04 g/mol |
| IUPAC Name | (2-bromocyclopenten-1-yl)methanol |
| Standard InChI | InChI=1S/C6H9BrO/c7-6-3-1-2-5(6)4-8/h8H,1-4H2 |
| Standard InChI Key | TZWYIKFZJLGJEB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=C(C1)Br)CO |
Introduction
Chemical Identity and Structural Features
(2-Bromocyclopent-1-en-1-yl)methanol belongs to the class of brominated cycloalkenols. Its IUPAC name, (2-bromocyclopenten-1-yl)methanol, reflects the bromine substitution at the 2-position of the cyclopentene ring and the hydroxymethyl group at the 1-position. The compound’s canonical SMILES representation, C1CC(=C(C1)Br)CO, highlights the conjugated double bond and spatial arrangement of functional groups.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉BrO |
| Molecular Weight | 177.04 g/mol |
| CAS Registry Number | 121898-54-2 |
| IUPAC Name | (2-bromocyclopenten-1-yl)methanol |
| SMILES | C1CC(=C(C1)Br)CO |
| InChI Key | TZWYIKFZJLGJEB-UHFFFAOYSA-N |
The planar cyclopentene ring introduces strain, while the bromine atom and hydroxymethyl group create electronic and steric effects that influence reactivity. The bromine serves as a leaving group in nucleophilic substitutions, and the alcohol enables oxidation or esterification.
Synthesis and Reaction Pathways
The synthesis of (2-Bromocyclopent-1-en-1-yl)methanol typically involves bromination of cyclopentene derivatives followed by functionalization. A common route begins with cyclopentene, which undergoes electrophilic bromination to form 2-bromocyclopentene. Subsequent oxidation or hydroxylation introduces the methanol group.
Bromination of Cyclopentene
Cyclopentene reacts with bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to yield 2-bromocyclopentene. The reaction proceeds via a bromonium ion intermediate, with anti-addition favoring trans stereochemistry. Solvent polarity and temperature influence regioselectivity, ensuring bromination at the 2-position.
Hydroxymethyl Functionalization
The hydroxymethyl group is introduced through hydroboration-oxidation or epoxidation followed by ring-opening. For example, treating 2-bromocyclopentene with borane (BH₃) and subsequent oxidation with hydrogen peroxide (H₂O₂) yields the primary alcohol. Alternative methods include acid-catalyzed hydration, though competing elimination reactions require careful optimization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the structure and purity of (2-Bromocyclopent-1-en-1-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Signals appear as follows:
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δ 4.20–4.40 ppm (2H, m): Hydroxymethyl (-CH₂OH) protons.
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δ 3.60–3.80 ppm (1H, br s): Hydroxyl (-OH) proton (exchangeable).
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δ 5.80–6.00 ppm (1H, m): Vinyl proton adjacent to bromine.
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δ 2.20–2.50 ppm (4H, m): Cyclopentene ring protons.
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¹³C NMR: Key resonances include:
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δ 70–75 ppm: Carbon bearing the hydroxymethyl group.
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δ 120–125 ppm: Olefinic carbons.
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δ 35–45 ppm: Cyclopentene ring carbons.
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Infrared (IR) Spectroscopy
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~3400 cm⁻¹: Broad O-H stretch from the alcohol group.
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~2900 cm⁻¹: C-H stretches from the cyclopentene ring and hydroxymethyl group.
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~550 cm⁻¹: C-Br stretch.
Applications in Organic Synthesis
(2-Bromocyclopent-1-en-1-yl)methanol is a precursor in cycloadditions, cross-coupling reactions, and heterocycle synthesis.
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed couplings with aryl boronic acids, forming biaryl structures. For example, reaction with phenylboronic acid produces (2-phenylcyclopent-1-en-1-yl)methanol, a scaffold for bioactive molecules.
Diels-Alder Reactions
The strained cyclopentene ring acts as a dienophile in [4+2] cycloadditions. Reaction with 1,3-butadiene derivatives yields bicyclic compounds, which are valuable in natural product synthesis.
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